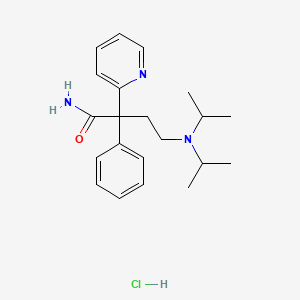
alpha-(2-(Bis(1-methylethyl)amino)ethyl)-alpha-phenyl-2-pyridineacetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of gamma-Diisopropylamino-alpha-phenyl-alpha-(2-pyridyl)butyramide involves several key steps:
Arylating Benzylcyanide: The process begins with the arylation of benzylcyanide using 2-chloropyridine in the presence of sodium amide.
Hydrolysis and Salt Formation: The intermediate product undergoes hydrolysis and is then converted into its phosphate salt form.
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Gamma-Diisopropylamino-alpha-phenyl-alpha-(2-pyridyl)butyramide undergoes various chemical reactions:
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are not extensively documented.
Substitution Reactions: The compound can undergo substitution reactions, particularly involving its amino and pyridine groups.
Common Reagents and Conditions: Typical reagents include sodium amide for alkylation and hydrochloric acid for extraction.
Major Products: The primary product of these reactions is the anti-arrhythmic agent itself, with potential by-products depending on the specific reaction conditions.
Applications De Recherche Scientifique
Gamma-Diisopropylamino-alpha-phenyl-alpha-(2-pyridyl)butyramide has several scientific research applications:
Mécanisme D'action
Gamma-Diisopropylamino-alpha-phenyl-alpha-(2-pyridyl)butyramide exerts its effects by blocking sodium channels in the myocardium, which prolongs the action potential duration and increases the effective refractory period . It also inhibits HERG-encoded potassium channels, contributing to its anti-arrhythmic properties . The compound’s molecular targets include sodium and potassium channels, which are crucial for maintaining cardiac rhythm .
Comparaison Avec Des Composés Similaires
Gamma-Diisopropylamino-alpha-phenyl-alpha-(2-pyridyl)butyramide is unique compared to other anti-arrhythmic agents due to its specific chemical structure and mechanism of action. Similar compounds include:
Procainamide: Another class IA anti-arrhythmic agent with a similar mechanism but different chemical structure.
Quinidine: Also a class IA anti-arrhythmic, but it has a broader spectrum of action and different side effect profile.
Flecainide: A class IC anti-arrhythmic agent with a different mechanism, primarily affecting the sodium channels.
These comparisons highlight the uniqueness of gamma-Diisopropylamino-alpha-phenyl-alpha-(2-pyridyl)butyramide in terms of its specific interactions with cardiac ion channels and its therapeutic applications.
Propriétés
Numéro CAS |
54687-36-4 |
|---|---|
Formule moléculaire |
C21H30ClN3O |
Poids moléculaire |
375.9 g/mol |
Nom IUPAC |
4-[di(propan-2-yl)amino]-2-phenyl-2-pyridin-2-ylbutanamide;hydrochloride |
InChI |
InChI=1S/C21H29N3O.ClH/c1-16(2)24(17(3)4)15-13-21(20(22)25,18-10-6-5-7-11-18)19-12-8-9-14-23-19;/h5-12,14,16-17H,13,15H2,1-4H3,(H2,22,25);1H |
Clé InChI |
QFCSSPXLFBDRQQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)C(C)C.Cl |
Numéros CAS associés |
3737-09-5 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


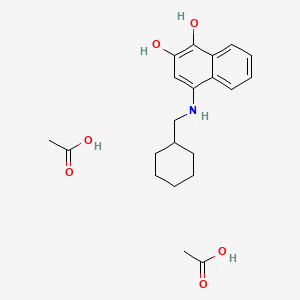
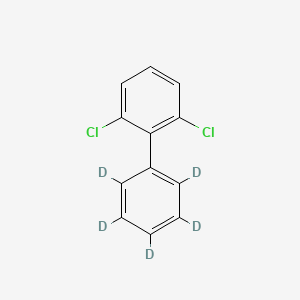
![[2-(9,11-dichloro-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] dicyclohexylmethyl carbonate](/img/structure/B15126248.png)
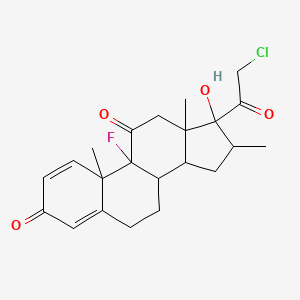
![9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate](/img/structure/B15126262.png)
![4-[[[2-(Acetylamino)benzoyl]oxy]methyl]-20-ethyl-1alpha,6beta,16beta-trimethoxyaconitane-7,8,14alpha-triol 14-acetate](/img/structure/B15126264.png)
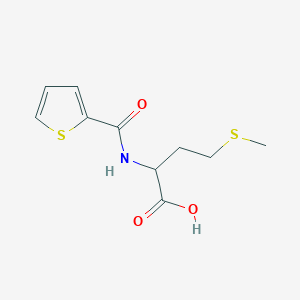

![N-[(R)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B15126276.png)
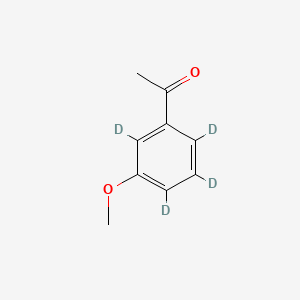

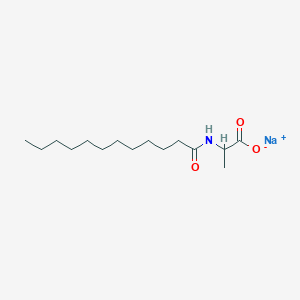

![2-Amino-6-[(4-amino-4-carboxybutanoyl)-[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]-6-(4-amino-4-carboxybutanoyl)oxycarbonyl-5-oxononanedioic acid](/img/structure/B15126316.png)
